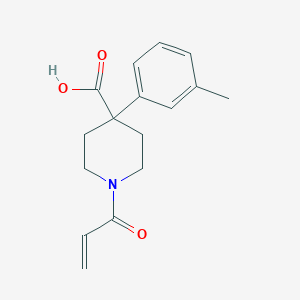
4-(3-Methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Also known as MPPC, the compound is a piperidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of MPPC is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. Additionally, MPPC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
Studies have shown that MPPC exhibits anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. Additionally, MPPC has been shown to inhibit the activity of MMPs, which play a role in cancer cell invasion and metastasis. Furthermore, MPPC has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPC has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MPPC. One potential direction is the development of MPPC-based drugs for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPPC and its potential applications in the treatment of cancer. Furthermore, studies are needed to investigate the potential side effects and toxicity of MPPC in animal models and humans.
Métodos De Síntesis
MPPC can be synthesized using various methods, including the reaction between 3-methylphenylacetic acid and piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction yields 4-(3-Methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid as the final product. Other methods of synthesis include the reaction between 3-methylbenzaldehyde and piperidine in the presence of a catalyst such as copper iodide.
Aplicaciones Científicas De Investigación
MPPC has been studied for its potential applications in the field of medicine. Studies have shown that the compound exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, MPPC has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
4-(3-methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-14(18)17-9-7-16(8-10-17,15(19)20)13-6-4-5-12(2)11-13/h3-6,11H,1,7-10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZUDNLGNLCFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2956369.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2956375.png)
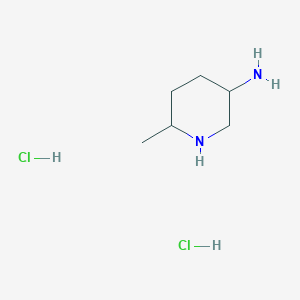
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)



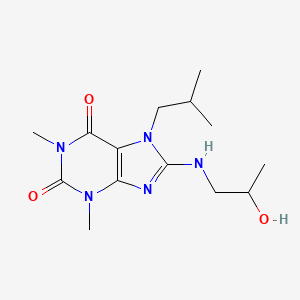

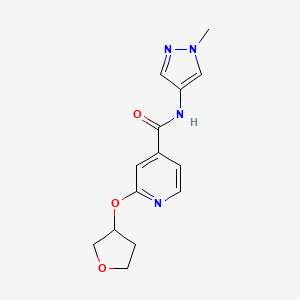
![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)
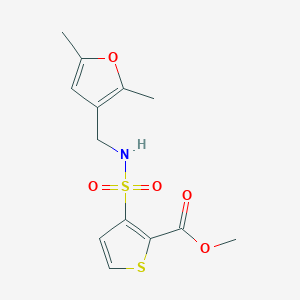
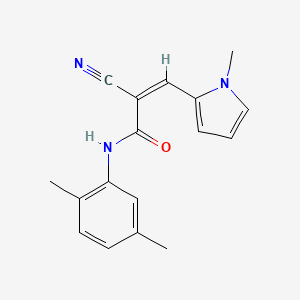
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)